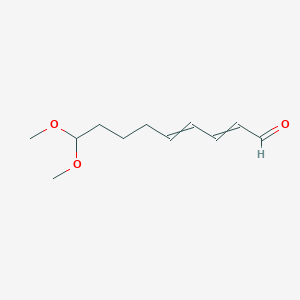
9,9-Dimethoxynona-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimethoxynona-2,4-dienal is an organic compound with the molecular formula C11H18O3 It is a type of dienal, which means it contains two double bonds in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethoxynona-2,4-dienal typically involves the use of acetylenes and acrolein. One common method is the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein . This method involves the catalytic isomerization of alkynes to produce the desired dienal compound.
Industrial Production Methods
the principles of green chemistry, such as waste prevention, atom efficiency, and the use of renewable raw materials, are often applied in the industrial synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
9,9-Dimethoxynona-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium (Pd) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
9,9-Dimethoxynona-2,4-dienal has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 9,9-Dimethoxynona-2,4-dienal involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 9,9-Dimethoxynona-2,4-dienal include:
2,4-Hexadienal: A dienal with a shorter carbon chain.
2,4-Decadienal: A dienal with a longer carbon chain.
2,4-Nonadienal: A dienal with a similar carbon chain length but different functional groups.
Uniqueness
This compound is unique due to its specific structure, which includes two methoxy groups at the 9th position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other dienals .
Propiedades
Número CAS |
185139-22-4 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
9,9-dimethoxynona-2,4-dienal |
InChI |
InChI=1S/C11H18O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Clave InChI |
BDKUMNQSPMMXTL-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCC=CC=CC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
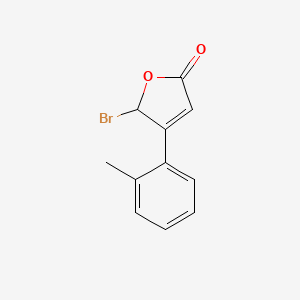
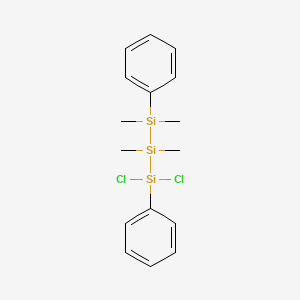

![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
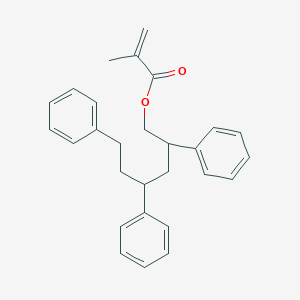
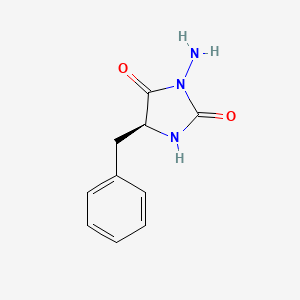
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)

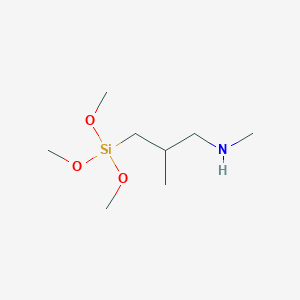
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
